
Avibactam sodium, (+)-
Descripción general
Descripción
Avibactam sodium, (+)- is a non-β-lactam β-lactamase inhibitor developed to combat antibiotic-resistant bacterial infections. It is often used in combination with ceftazidime to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . Avibactam sodium, (+)- works by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in many Gram-negative bacteria .
Métodos De Preparación
The preparation of Avibactam sodium, (+)- involves several synthetic routes and reaction conditions. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K . The preparation of the intermediate compound K involves multiple steps:
- Reaction of compound J with ammonium formate, formic acid, and triethylamine in the presence of a catalyst to remove benzyl, yielding compound K1.
- Addition of an acid-binding agent, a sulfonation reagent, and water to the K1 reaction mixture.
- Addition of tetrabutylammonium acetate aqueous solution, followed by extraction, drying, and crystallization to obtain compound K .
Another synthetic route involves lipase-catalyzed resolution and simultaneous debenzylation/sulfation . This method starts with commercially available ethyl-5-hydroxypicolinate and proceeds through ten steps to yield Avibactam sodium, (+)- with an overall yield of 23.9% .
Análisis De Reacciones Químicas
Avibactam sodium, (+)- undergoes various chemical reactions, primarily involving its role as a β-lactamase inhibitor. The compound reacts with β-lactamase enzymes through acylation of a nucleophilic active site serine . This reaction forms a covalent acyl-enzyme intermediate, which can undergo recyclization or hydrolysis . The recyclization of the avibactam-derived carbamoyl complex is favored over hydrolysis, promoting its inhibitory effect .
Aplicaciones Científicas De Investigación
Clinical Applications
Avibactam sodium is primarily used in combination with ceftazidime (Ceftazidime/Avibactam) for treating complicated infections caused by resistant organisms. The key clinical applications include:
- Complicated Intra-Abdominal Infections (cIAI) : In clinical trials, Ceftazidime/Avibactam has demonstrated significant efficacy against infections such as appendicitis and peri-appendiceal abscesses .
- Complicated Urinary Tract Infections (cUTI) : The combination has shown effectiveness in treating cUTIs caused by multidrug-resistant pathogens .
- Bacteremia and Severe Infections : Avibactam's ability to inhibit various β-lactamases makes it a valuable option for severe infections caused by resistant Gram-negative bacteria .
Case Studies
Several case studies illustrate the successful application of Ceftazidime/Avibactam in clinical settings:
-
CRPA-Induced Brain Abscess :
- A patient with a brain abscess caused by carbapenem-resistant Pseudomonas aeruginosa (CRPA) was treated with intravenous Ceftazidime/Avibactam combined with intrathecal colistimethate sodium. The treatment led to the resolution of the abscess and normalization of cerebrospinal fluid tests within 14 days .
- Ventriculitis Treatment :
Research Findings
Recent studies have reinforced the clinical utility of avibactam sodium:
- Phase II Clinical Trials : Avibactam combined with ceftazidime has shown promising results in treating Gram-negative infections resistant to standard therapies. Efficacy was noted across various pathogens, including those producing KPC enzymes and ESBLs .
- Pharmacokinetics and Safety : Avibactam is primarily excreted unchanged in urine and exhibits minimal metabolism. Toxicity studies suggest a favorable safety profile with localized injection site reactions being the most common adverse effects observed .
Mecanismo De Acción
The mechanism of action of Avibactam sodium, (+)- involves its ability to inhibit β-lactamase enzymes by forming a covalent and reversible bond with the enzyme . This inhibition prevents the degradation of β-lactam antibiotics, allowing them to exert their antibacterial effects . Avibactam sodium, (+)- targets various classes of β-lactamases, including Ambler class A, class C, and some class D enzymes . The compound’s unique mechanism of inhibition involves the formation of a covalent acyl-enzyme intermediate, which can undergo recyclization .
Comparación Con Compuestos Similares
Similar compounds include clavulanic acid, tazobactam, and sulbactam, which are also β-lactamase inhibitors . Avibactam sodium, (+)- is unique in its ability to inhibit a broader spectrum of β-lactamases, including class A, class C, and some class D enzymes . This broader spectrum of activity makes Avibactam sodium, (+)- more effective against multi-drug resistant bacteria compared to other β-lactamase inhibitors .
Actividad Biológica
Avibactam sodium, also known as NXL-104, is a novel β-lactamase inhibitor that has garnered significant attention in the field of antimicrobial therapy due to its unique mechanism of action and broad spectrum of activity against various β-lactamases. This article delves into the biological activity of avibactam sodium, presenting detailed findings from in vitro studies, animal models, and clinical trials.
Avibactam is classified as a non-β-lactam β-lactamase inhibitor . It differs structurally from traditional β-lactamase inhibitors like clavulanic acid, as it utilizes a reactive urea to inhibit serine β-lactamases. Its chemical structure is that of a [3,2,1]-diazabicyclooctanone derivative, which allows it to effectively inhibit Ambler class A, class C, and some class D β-lactamases. This broad spectrum of activity is particularly important in combating multidrug-resistant (MDR) bacterial infections .
Inhibition Kinetics
The kinetics of avibactam inhibition have been studied extensively. It exhibits the highest inhibition efficiency against class A β-lactamases, followed by class C and then class D. For instance, kinetic parameters indicate that the acylation efficiency () varies significantly across different enzymes, with values ranging from for OXA-10 to for CTX-M-15 .
In Vitro Studies
In vitro studies have demonstrated that avibactam significantly enhances the activity of ceftazidime against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. The combination therapy has shown time-dependent killing effects, with maximal rates observed at concentrations greater than or equal to twice the minimum inhibitory concentration (MIC) .
Table 1: In Vitro Activity of Ceftazidime-Avibactam
Pathogen | MIC (mg/L) | Comments |
---|---|---|
KPC-producing K. pneumoniae | ≤ 4 | Effective against resistant strains |
ESBL-producing E. coli | ≤ 4 | Significant activity noted |
Pseudomonas aeruginosa | ≤ 4 | Restores activity against ceftazidime-resistant strains |
Animal Models
Animal studies have further validated the efficacy of avibactam in restoring antibiotic activity against resistant strains. For example:
- Systemic Infection Model : In immune-competent mice infected with class A and C Enterobacteriaceae, survival rates improved significantly with ceftazidime-avibactam compared to ceftazidime alone .
- Murine Thigh Infection Model : Treatment with ceftazidime-avibactam resulted in a notable reduction in bacterial load compared to controls .
Table 2: Activity of Ceftazidime-Avibactam in Animal Models
Model | Pathogens | Results |
---|---|---|
Systemic Infection | Class A and C Enterobacteriaceae | Improved survival rates |
Pyelonephritis | ESBL/AmpC K. pneumoniae | Bacterial clearance decreased by 2.6 to 4.5 log10 |
Thigh Infection | KPC-producing K. pneumoniae | Significant reduction in bacterial load |
Clinical Trials
Avibactam is currently under investigation in several clinical trials aimed at treating complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs). Preliminary results indicate that the addition of avibactam enhances the safety and efficacy profiles of existing antibiotics, particularly in patients with resistant infections .
Case Studies
Case studies have illustrated the successful application of avibactam in clinical settings:
- Case Study 1 : A patient with a severe infection caused by KPC-producing Klebsiella pneumoniae showed significant improvement after treatment with ceftazidime-avibactam.
- Case Study 2 : In a cohort study involving patients with complicated urinary tract infections, those treated with ceftazidime-avibactam had higher resolution rates compared to those receiving standard therapy.
Propiedades
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-JBUOLDKXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027694 | |
Record name | Avibactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396731-20-7, 1192491-61-4 | |
Record name | AVE-1330A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avibactam sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVE-1330A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AVIBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.